Anisodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

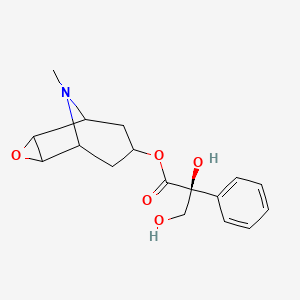

C17H21NO5 |

|---|---|

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |

Clé InChI |

JEJREKXHLFEVHN-VSIZIWLYSA-N |

SMILES isomérique |

CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O |

SMILES canonique |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally found in Anisodus tanguticus, is a compound of significant interest in medicinal chemistry and pharmacology. It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor agonist, exhibiting a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its detailed synthesis pathways, and the signaling cascades associated with its mechanism of action. The synthesis data is presented in a structured tabular format for clarity, and the signaling pathways are visualized using Graphviz diagrams.

Chemical Structure of this compound

This compound, also known as Daturamine or α-hydroxyscopolamine, is a derivative of scopolamine.[1] Its chemical structure is characterized by a tropane core, which is an 8-azabicyclo[3.2.1]octane skeleton.

Chemical Name (IUPAC): (1R,2R,4S,5S,7s)-7-[(2S)-3-hydroxy-2-phenylpropanoyloxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane[1]

Chemical Formula: C17H21NO5[1]

Molecular Weight: 319.36 g/mol [1]

SMILES Code: CN1[C@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--c4ccccc4

Synthesis Pathways of this compound

The total synthesis of this compound has been achieved through various routes. A notable and practical pathway commences with 3α-hydroxy-6β-acetyltropine, involving an 11-step process with a cumulative yield of 2.16%.[2] Another efficient approach utilizes 6-beta-acetyltropine as the starting material, featuring a Sharpless asymmetric dihydroxylation as a crucial step.

Synthesis from 3α-hydroxy-6β-acetyltropine

This 11-step synthesis provides a practical route for obtaining this compound. The key transformations involve the protection of functional groups, olefination, asymmetric dihydroxylation, epoxidation, and final esterification.

Table 1: Quantitative Data for the Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3α-hydroxy-6β-acetyltropine | Acetic anhydride, Pyridine | 3α-acetoxy-6β-acetyltropine | 90 |

| 2 | 3α-acetoxy-6β-acetyltropine | NaBH4, Methanol | 3α-acetoxy-6β-hydroxyethyltropine | 85 |

| 3 | 3α-acetoxy-6β-hydroxyethyltropine | Dihydropyran, p-TsOH, Dichloromethane | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 88 |

| 4 | 3α-acetoxy-6β-(2-tetrahydropyranyloxy)ethyltropine | K2CO3, Methanol | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | 92 |

| 5 | 3α-hydroxy-6β-(2-tetrahydropyranyloxy)ethyltropine | Pyridinium chlorochromate (PCC), Dichloromethane | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | 80 |

| 6 | 3-oxo-6β-(2-tetrahydropyranyloxy)ethyltropane | (CH3)3P=CH2, THF | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | 75 |

| 7 | 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane | AD-mix-β, t-BuOH, H2O | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 70 |

| 8 | (3S,6β)-3-hydroxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | MsCl, Et3N, Dichloromethane; then K2CO3, Methanol | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | 65 |

| 9 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-(2-tetrahydropyranyloxy)ethyltropane | Acetic acid, H2O, THF | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | 95 |

| 10 | (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane | Tropic acid methyl ester, NaH, Toluene | This compound methyl ester | 50 |

| 11 | This compound methyl ester | LiAlH4, THF | This compound | 80 |

| Overall Yield | ~2.16 |

Experimental Protocols

Step 7: Sharpless Asymmetric Dihydroxylation

To a solution of 3-methylene-6β-(2-tetrahydropyranyloxy)ethyltropane in a tert-butanol/water (1:1) mixture is added AD-mix-β. The heterogeneous mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium sulfite, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diol.

Step 10: Esterification

To a suspension of sodium hydride in dry toluene is added a solution of (3S,6β)-3,6-epoxy-3-hydroxymethyl-6-hydroxyethyltropane and tropic acid methyl ester. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction is cooled to room temperature and quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the this compound methyl ester.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: antagonism of muscarinic acetylcholine receptors and agonism of α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Its antagonism of M1 and M2 subtypes leads to distinct downstream signaling effects.

Caption: this compound's antagonistic effects on M1 and M2 muscarinic receptors.

α1-Adrenergic Receptor Agonism

This compound also functions as an agonist at α1-adrenergic receptors, another class of GPCRs. This interaction leads to the activation of the Gq protein signaling cascade, ultimately resulting in physiological responses such as vasoconstriction.

Caption: this compound's agonistic effects on the α1-adrenergic receptor signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis, and signaling pathways of this compound. The multi-step synthesis, while complex, offers a viable route for obtaining this medicinally important tropane alkaloid. Understanding its dual mechanism of action as a muscarinic antagonist and an α1-adrenergic agonist is crucial for the rational design of new therapeutic agents and for elucidating its diverse pharmacological effects. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

The Pharmacological Profile of Anisodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is a compound that has garnered significant interest, particularly in China, for its therapeutic applications in various vascular and neurological conditions.[1] As an anticholinergic and antispasmodic agent, its pharmacological profile is primarily characterized by its interaction with muscarinic acetylcholine receptors and α1-adrenergic receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetic parameters, and pharmacodynamic effects, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects through a dual antagonistic action on both muscarinic acetylcholine receptors and α1-adrenergic receptors.[2]

Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), competing with the endogenous neurotransmitter acetylcholine.[1] This blockade of mAChRs in the central and peripheral nervous system leads to a reduction in the excitatory actions of acetylcholine, resulting in smooth muscle relaxation and a decrease in involuntary muscle contractions and spasms. Studies have shown that this compound can modulate the expression of M1, M2, M4, and M5 receptor subtypes in the context of cerebral ischemia. While the specific binding affinities (Ki or IC50 values) for each muscarinic receptor subtype are not extensively reported in publicly available literature, its non-selective antagonist nature is a key aspect of its activity.

α1-Adrenergic Receptor Antagonism

Pharmacological Data

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in animal models, providing insights into its absorption, distribution, metabolism, and excretion. Human pharmacokinetic data is limited in the available literature.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |

| Data from a study on the tissue distribution and pharmacokinetics of this compound hydrobromide injection. |

Tissue Distribution in Rats

Following a single intravenous injection of this compound hydrobromide in rats (5 mg/kg), the highest concentrations were observed in the kidney and stomach, while the lowest concentrations were found in fat, testis, and brain. Most tissues reached peak concentration within 5 minutes, with the exception of the stomach (30 minutes), followed by a rapid decline.

Pharmacodynamic Effects and Signaling Pathways

This compound's antagonism of muscarinic and α1-adrenergic receptors leads to a range of pharmacodynamic effects, most notably neuroprotection and improved microcirculation.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This is attributed to its ability to reduce neuronal apoptosis and oxidative stress. One of the key signaling pathways implicated in this compound's neuroprotective action is the Akt/GSK-3β pathway. This compound has been shown to promote the phosphorylation of Akt and GSK-3β, which is a pro-survival signaling cascade.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) 1/2 pathway is another signaling cascade that may be modulated by this compound, contributing to its cellular effects. The activation of this pathway is often associated with cell survival and proliferation.

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing muscarinic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetic Analysis by LC-MS/MS

This protocol describes a general method for the quantification of this compound in plasma samples.

Methodology:

-

Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of this compound.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Add a protein precipitating agent (e.g., methanol or acetonitrile) to the plasma samples to remove proteins.

-

Extraction: Vortex and centrifuge the samples, then collect the supernatant containing this compound.

-

LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable column and mobile phase to separate this compound from other plasma components.

-

Mass Spectrometry: Employ multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard.

-

-

Data Analysis: Construct a calibration curve using known concentrations of this compound to determine the concentration in the plasma samples. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the concentration-time data.

Assessment of ERK1/2 Phosphorylation by Western Blot

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells) and treat them with this compound at various concentrations and for different durations.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Separately, or after stripping, probe with a primary antibody for total ERK1/2 as a loading control.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, indicating the level of ERK1/2 activation.

Conclusion

This compound is a tropane alkaloid with a multifaceted pharmacological profile, primarily acting as an antagonist at muscarinic and α1-adrenergic receptors. Its demonstrated neuroprotective and microcirculatory effects have led to its clinical use in China for various cerebrovascular disorders. While animal pharmacokinetic data is available, further research is needed to fully elucidate its binding affinities to receptor subtypes and to characterize its pharmacokinetic profile in human populations. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this interesting compound.

References

Anisodine: A Technical Guide to its Discovery, Origin, and Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of anisodine, a tropane alkaloid with significant pharmacological applications. It details the discovery and origin of this compound from its natural source, Anisodus tanguticus, a plant utilized in traditional Chinese medicine. The document outlines the experimental protocols for extraction, purification, and analysis of this compound. Furthermore, it elucidates the compound's mechanism of action through its interaction with muscarinic acetylcholine and α1-adrenergic receptors, including visual representations of the associated signaling pathways. Quantitative data on the physicochemical properties and yield of this compound are presented in structured tables for clarity and ease of comparison. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Discovery and Origin

The discovery of this compound is closely linked to the systematic investigation of the chemical constituents of Anisodus tanguticus, a plant known in traditional Chinese medicine as "shān làng dàng" (山莨菪). While the precise date and individual researchers credited with the first isolation of this compound are not extensively documented in readily available English-language literature, its clinical use, alongside the related alkaloid anisodamine, began in China in the mid-20th century. Anisodamine was introduced into clinical practice in 1965, suggesting that the isolation and characterization of these alkaloids, including this compound, occurred in the years preceding this. Early research was likely driven by an interest in understanding the pharmacological basis for the traditional uses of Anisodus tanguticus. The absolute configuration of (-)-anisodine was later determined, further solidifying its chemical identity.

Physicochemical Properties

This compound is a crystalline substance with properties that have been characterized by various analytical techniques. Its hydrobromide salt is also commonly used in pharmaceutical preparations.

| Property | Value | References |

| Chemical Formula | C₁₇H₂₁NO₅ | |

| Molecular Weight | 319.357 g/mol | |

| Melting Point | 126–128 °C (from acetone-H₂O) | |

| 190–192 °C (from 95% ethanol) | ||

| 197–200 °C (from absolute ethanol) | ||

| Melting Point (Hydrobromide) | 218 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | |

| UV-Vis Absorption | Specific λmax data for this compound is not readily available. The related compound, p-anisidine, shows absorption maxima at approximately 203 nm, 235 nm, and 300 nm. |

Quantitative Data

The concentration of this compound in Anisodus tanguticus can vary depending on the part of the plant, geographical location, and harvesting time.

| Plant Part/Sample | This compound Concentration | Reference |

| Roots | Varies significantly by geographical origin | |

| Cold Dish (poisoning incident) | 39.8 mg/kg | |

| Wild Vegetable (poisoning incident) | 95.8 mg/kg | |

| Vomitus (poisoning incident) | 0.802 µg/kg |

Experimental Protocols

Extraction of Tropane Alkaloids from Anisodus tanguticus

This protocol describes a general method for the extraction of a crude alkaloid mixture from the roots of Anisodus tanguticus.

5.1.1. Materials and Reagents

-

Dried and powdered roots of Anisodus tanguticus

-

Methanol or Chloroform

-

Formic acid or Ammonia solution

-

1% Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

5.1.2. Procedure

-

Alkalinization/Acidification: Moisten the powdered root material with a small amount of ammonia solution (for chloroform extraction) or acidify the solvent with formic acid (for methanol extraction).

-

Extraction: Macerate or sonicate the prepared plant material with the chosen solvent (e.g., chloroform or methanol). Repeat the extraction multiple times to ensure exhaustive extraction.

-

Acid-Base Liquid-Liquid Extraction: a. Combine the extracts and evaporate the solvent to obtain a crude residue. b. Resuspend the residue in a 1% hydrochloric acid solution. This will protonate the alkaloids, making them water-soluble. c. Wash the acidic solution with a non-polar solvent like n-hexane to remove non-alkaloidal lipophilic impurities. d. Basify the aqueous layer with an ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. e. Extract the alkaloids from the basified aqueous solution using dichloromethane. Repeat the extraction several times.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude tropane alkaloid extract.

Purification by Column Chromatography

This protocol outlines the separation of individual alkaloids from the crude extract.

5.2.1. Materials and Reagents

-

Crude alkaloid extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Elution solvents (e.g., a gradient of chloroform and methanol)

-

Test tubes for fraction collection

-

Thin-Layer Chromatography (TLC) plates and developing chamber

5.2.2. Procedure

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack evenly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in the chloroform).

-

Fraction Collection: Collect the eluate in small, sequential fractions.

-

Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

-

Isolation: Combine the fractions containing the purified this compound and evaporate the solvent to obtain the isolated compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by acting as an antagonist at two main receptor types: muscarinic acetylcholine receptors and α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. This antagonism is the basis for its anticholinergic properties, such as smooth muscle relaxation. In the context of cerebral ischemia, this compound has been shown to modulate the expression of M1, M2, M4, and M5 receptors and inhibit calcium ion influx and the production of reactive oxygen species (ROS).

Caption: this compound's antagonism of muscarinic acetylcholine receptors.

α1-Adrenergic Receptor Antagonism

This compound also acts as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including vasoconstriction. By blocking these receptors, this compound can counteract these effects, contributing to its therapeutic action in circulatory shock.

Caption: this compound's antagonism of α1-adrenergic receptors.

Logical Workflow for this compound Research and Development

The process from natural source to potential therapeutic application follows a structured workflow.

Caption: Workflow for this compound research and development.

Conclusion

This compound stands as a significant example of a pharmacologically active compound derived from a plant with a rich history in traditional medicine. Its discovery and development underscore the importance of natural product research in modern drug discovery. This technical guide has provided a comprehensive overview of this compound, from its origin in Anisodus tanguticus to its molecular mechanisms of action. The detailed experimental protocols, quantitative data, and visual representations of signaling pathways are intended to serve as a valuable resource for the scientific community, fostering further research and development in this field. The continued investigation of this compound and similar natural products holds promise for the discovery of new therapeutic strategies for a range of medical conditions.

References

An In-depth Technical Guide on the Neuroprotective Effects of Anisodine Hydrobromide in Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal damage and neurological deficits. Anisodine hydrobromide, a derivative of the tropane alkaloid this compound, has emerged as a promising neuroprotective agent in the context of ischemic stroke.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the neuroprotective effects of this compound hydrobromide. It delves into the multifaceted mechanisms of action, including its anticholinergic, anti-inflammatory, and anti-oxidative properties. Furthermore, this document details the key signaling pathways modulated by this compound hydrobromide, such as the Notch, Akt/GSK-3β, and ERK1/2 pathways, and provides detailed experimental protocols for the key assays used to evaluate its efficacy. Quantitative data from both animal models of cerebral ischemia and human clinical trials are summarized in structured tables for clear comparison. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of this compound hydrobromide in cerebral ischemia.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[4] this compound hydrobromide, also known by trade names like Yiganling and 654-2, is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors. Beyond its anticholinergic effects, research has revealed its potent neuroprotective properties, making it a subject of significant interest for the treatment of cerebral ischemia. This guide aims to provide a detailed technical overview of the current state of research on the neuroprotective effects of this compound hydrobromide in cerebral ischemia.

Mechanisms of Neuroprotection

This compound hydrobromide exerts its neuroprotective effects through a variety of mechanisms:

-

Anticholinergic Activity : As a muscarinic acetylcholine receptor antagonist, this compound hydrobromide can modulate neurotransmitter release and neuronal activity, which may contribute to its neuroprotective effects.

-

Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production, which is a key factor in the progression of ischemic brain injury.

-

Anti-oxidative Stress : this compound hydrobromide has been demonstrated to reduce oxidative stress, a major contributor to neuronal damage in cerebral ischemia.

-

Inhibition of Apoptosis : It can attenuate neuronal cell death by inhibiting apoptosis, a programmed cell death pathway activated during ischemia.

-

Improvement of Cerebral Blood Flow : The drug has been shown to improve microcirculation and reduce vascular resistance, aiding in the recovery of blood flow to ischemic areas.

Modulation of Signaling Pathways

This compound hydrobromide's neuroprotective effects are mediated through its influence on several key intracellular signaling pathways:

-

Notch Signaling Pathway : This pathway is involved in neural proliferation, migration, and remodeling. This compound hydrobromide has been shown to activate the Notch signaling pathway, promoting neuroplasticity and functional recovery after ischemic stroke.

-

Akt/GSK-3β Signaling Pathway : The activation of the Akt/GSK-3β signaling pathway by this compound hydrobromide plays a crucial role in attenuating neuronal cell death and apoptosis.

-

ERK1/2 Signaling Pathway : this compound hydrobromide can activate the ERK1/2 signaling pathway, which is another important mechanism underlying its neuroprotective actions.

Preclinical Evidence in Animal Models of Cerebral Ischemia

The neuroprotective effects of this compound hydrobromide have been extensively studied in various animal models of cerebral ischemia, most notably the Middle Cerebral Artery Occlusion (MCAO) and the two-vessel occlusion (2-VO) models.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |

| MCAO Rats | This compound Hydrobromide | 0.3 mg/kg | Neurological Deficit Score | Significant improvement | |

| 0.6 mg/kg | Significant improvement | ||||

| 1.2 mg/kg | Significant improvement | ||||

| This compound Hydrobromide | 0.6 mg/kg | M1, M2, M4, M5 Receptor Expression | Reduced expression in H/R-treated brain tissues | ||

| 2-VO Rats | This compound Hydrobromide | 0.3 mg/kg | Cognitive Deficits (Morris Water Maze) | Significant improvement | |

| 0.6 mg/kg | Significant improvement | ||||

| 1.2 mg/kg | Significant improvement | ||||

| This compound Hydrobromide | Low Dose | 5-HT Content | Increased | ||

| Low Dose | AchE Activity | Decreased | |||

| Low Dose | Bcl-2 Protein Expression | Increased | |||

| Low Dose | Bax Protein Expression | Decreased | |||

| Low Dose | p-Akt and p-GSK-3β Expression | Increased | |||

| MCAO Mice | This compound Hydrobromide | Not Specified | Neurite Intersections | Increased | |

| Dendritic Spine Density | Increased | ||||

| Gap43, NGF, Notch1, Hes1 Protein Levels | Increased |

Experimental Protocols

The MCAO model is a widely used method to induce focal cerebral ischemia.

-

Animal Species : Rats (Sprague-Dawley) or Mice (C57BL/6).

-

Procedure :

-

Anesthesia is induced in the animal.

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and dissected.

-

A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60 to 120 minutes for transient MCAO, followed by reperfusion through withdrawal of the filament. For permanent MCAO, the filament is left in place.

-

-

Confirmation of Ischemia : Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion.

The 2-VO model is used to induce chronic cerebral hypoperfusion.

-

Animal Species : Rats (Sprague-Dawley).

-

Procedure :

-

The rat is anesthetized.

-

Bilateral incisions are made in the neck to expose the common carotid arteries.

-

Both common carotid arteries are permanently ligated.

-

Neurological function is assessed using a scoring system.

-

Bederson Scale : A commonly used scale to evaluate neurological deficits in rats after MCAO.

-

Zea-Longa Scale : Another widely used 5-point scale for assessing neurological function.

The volume of the ischemic infarct is quantified to assess the extent of brain damage.

-

TTC (2,3,5-triphenyltetrazolium chloride) Staining :

-

The brain is removed and sectioned into coronal slices.

-

The slices are incubated in a TTC solution.

-

Viable tissue stains red, while the infarcted tissue remains white.

-

The unstained areas are measured using image analysis software to calculate the infarct volume.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining : This method detects DNA fragmentation, a hallmark of apoptosis.

-

Nissl Staining : This technique stains the Nissl bodies in neurons, and a reduction in staining indicates neuronal damage or loss.

This technique is used to quantify the expression of specific proteins.

-

Brain tissue is homogenized and proteins are extracted.

-

Proteins are separated by size using gel electrophoresis.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax).

-

A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

-

A substrate is added that reacts with the enzyme to produce a detectable signal, which is then quantified.

This method is used to visualize the localization of specific proteins within cells.

-

Brain sections are incubated with primary antibodies against the target proteins (e.g., Notch1, Hes1).

-

Fluorescently labeled secondary antibodies are then used to bind to the primary antibodies.

-

The sections are visualized using a fluorescence microscope.

This technique is used to visualize the morphology of neurons, including dendritic spines.

-

Brain tissue is impregnated with a silver chromate solution.

-

This process stains a small subset of neurons in their entirety, allowing for detailed analysis of their structure.

-

Dendritic spine density and morphology can then be quantified.

Clinical Evidence in Acute Ischemic Stroke

A meta-analysis of randomized controlled trials has provided clinical evidence for the efficacy and safety of this compound hydrobromide injection in patients with acute ischemic stroke.

Quantitative Data from Clinical Trials

| Outcome Measure | Treatment Group | Result | 95% Confidence Interval | p-value | Reference |

| National Institutes of Health Stroke Scale (NIHSS) | This compound Hydrobromide Injection | Mean Difference = -1.53 | (-1.94, -1.12) | < 0.00001 | |

| Modified Rankin Scale (mRS) | This compound Hydrobromide Injection | Mean Difference = -0.89 | (-0.97, -0.81) | < 0.00001 | |

| Barthel Index | This compound Hydrobromide Injection | Mean Difference = 10.65 | (4.30, 17.00) | 0.001 | |

| Clinical Efficacy | This compound Hydrobromide Injection | Risk Ratio = 1.20 | (1.08, 1.34) | 0.001 | |

| Adverse Events | This compound Hydrobromide Injection | No significant difference compared to control | - | - |

Visualizations

Signaling Pathways

References

An In-depth Technical Guide to the Molecular Targets of Anisodine in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, functions as an anticholinergic and antispasmodic agent.[1][2] Primarily utilized in China for treating conditions such as acute circulatory shock and cerebral infarction, its therapeutic effects in the central nervous system (CNS) are attributed to its interaction with specific molecular targets.[1][2] This technical guide provides a comprehensive overview of the known molecular targets of this compound in the CNS, its impact on downstream signaling pathways, and detailed experimental protocols for investigating these interactions. The primary molecular targets identified are muscarinic acetylcholine receptors (mAChRs) and α1-adrenergic receptors.[2] this compound's modulation of these receptors triggers a cascade of intracellular events, including the activation of the PI3K/Akt and ERK1/2 signaling pathways and the regulation of intracellular calcium and reactive oxygen species (ROS) levels, which collectively contribute to its neuroprotective effects.

Molecular Targets of this compound

This compound exerts its pharmacological effects in the central nervous system primarily through competitive antagonism of two major classes of receptors:

Muscarinic Acetylcholine Receptors (mAChRs)

This compound is a well-established antagonist of muscarinic acetylcholine receptors. These G protein-coupled receptors are crucial for mediating the effects of the neurotransmitter acetylcholine in the CNS, playing a vital role in processes such as learning, memory, and motor control. By blocking these receptors, this compound inhibits the binding of acetylcholine, thereby modulating cholinergic neurotransmission. There are five subtypes of muscarinic receptors (M1-M5), and while this compound is known to be a selective M receptor blocking agent, specific binding affinities for each subtype are not extensively documented in publicly available literature.

α1-Adrenergic Receptors

In addition to its anticholinergic activity, this compound also acts as an antagonist at α1-adrenergic receptors. These receptors are part of the adrenergic system and are activated by catecholamines like norepinephrine and epinephrine. In the CNS, α1-adrenergic receptors are involved in regulating arousal, attention, and neuronal excitability. This compound's antagonism of these receptors may contribute to its overall pharmacological profile, including its effects on cerebral blood flow.

Quantitative Data

Table 1: Binding Affinity of this compound at Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| M1 | [Data not available] | [Data not available] | [Data not available] | |

| M2 | [Data not available] | [Data not available] | [Data not available] | |

| M3 | [Data not available] | [Data not available] | [Data not available] | |

| M4 | [Data not available] | [Data not available] | [Data not available] | |

| M5 | [Data not available] | [Data not available] | [Data not available] |

Table 2: Binding Affinity of this compound at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| α1A | [Data not available] | [Data not available] | [Data not available] | |

| α1B | [Data not available] | [Data not available] | [Data not available] | |

| α1D | [Data not available] | [Data not available] | [Data not available] |

Signaling Pathways Modulated by this compound

This compound's interaction with its molecular targets initiates downstream signaling cascades that are central to its neuroprotective effects.

PI3K/Akt/GSK-3β Signaling Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme involved in apoptosis. By activating this pathway, this compound promotes neuronal survival and attenuates cell death.

ERK1/2 Signaling Pathway

This compound has also been reported to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating cellular processes such as proliferation, differentiation, and survival. Activation of ERK1/2 is another mechanism through which this compound may exert its neuroprotective effects.

Regulation of Intracellular Calcium and Reactive Oxygen Species (ROS)

This compound has been observed to inhibit the influx of intracellular calcium (Ca2+) and reduce the levels of reactive oxygen species (ROS). Dysregulation of calcium homeostasis and excessive ROS production are key contributors to neuronal damage in ischemic conditions. By mitigating these pathological processes, this compound helps to preserve neuronal integrity.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the molecular targets of this compound. These are general protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 1 µM Atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and either this compound dilution, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Western Blotting for PI3K/Akt and ERK1/2 Pathway Activation

This protocol outlines the detection of phosphorylated (activated) forms of Akt and ERK1/2 in neuronal cells following this compound treatment.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

This compound hydrochloride.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Culture neuronal cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for specific time points.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Akt, phospho-ERK1/2, total ERK1/2, and the loading control.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

-

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

-

Materials:

-

Neuronal cells cultured on glass-bottom dishes or coverslips.

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound hydrochloride.

-

Fluorescence microscope with an appropriate filter set and a digital camera.

-

Image analysis software.

-

-

Procedure:

-

Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS.

-

Incubate the cultured neuronal cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

-

Mount the dish or coverslip on the fluorescence microscope stage.

-

Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Perfuse the cells with a solution containing this compound.

-

Continuously record fluorescence images to monitor changes in intracellular calcium levels.

-

Analyze the images to determine the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) over time, which corresponds to changes in intracellular calcium concentration.

-

Reactive Oxygen Species (ROS) Measurement

This protocol details the detection of intracellular ROS levels in neuronal cells using a fluorescent probe.

-

Materials:

-

Neuronal cells.

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe.

-

This compound hydrochloride.

-

Positive control for ROS generation (e.g., H2O2).

-

Phosphate-buffered saline (PBS) or other suitable buffer.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Culture neuronal cells in a 96-well plate or on coverslips.

-

Treat the cells with this compound for the desired duration. Include untreated and positive controls.

-

Remove the treatment media and wash the cells with PBS.

-

Load the cells with H2DCFDA (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a microscope.

-

Normalize the fluorescence intensity to the number of cells or protein concentration to determine the relative ROS levels.

-

Conclusion

This compound's therapeutic potential in the central nervous system is intricately linked to its activity as an antagonist at muscarinic acetylcholine and α1-adrenergic receptors. These primary interactions trigger a complex network of downstream signaling events, including the activation of pro-survival pathways like PI3K/Akt and ERK1/2, and the mitigation of cellular stress by reducing intracellular calcium and ROS. While the qualitative aspects of this compound's mechanism of action are becoming clearer, a significant opportunity exists for further research to quantify its binding affinities at various receptor subtypes. Such data, in conjunction with detailed mechanistic studies, will be invaluable for the optimization of this compound-based therapeutics and the development of novel neuroprotective agents. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate molecular pharmacology of this compound in the central nervous system.

References

The Pharmacokinetics and Metabolism of Anisodine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is utilized for its anticholinergic and antispasmodic properties. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is paramount for its development and for ensuring its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, with a focus on rats and dogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily investigated in rats and beagle dogs, revealing species-specific differences in its disposition.

Pharmacokinetic Parameters in Beagle Dogs (Intravenous Administration)

Following a single intravenous injection in beagle dogs, this compound exhibits a rapid elimination profile. The key pharmacokinetic parameters are summarized in Table 1.[1]

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs after a Single Intravenous Injection [1]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |

Data are presented as mean ± standard deviation.

The data indicate that this compound has a high plasma clearance rate and a large volume of distribution in dogs, suggesting rapid elimination and extensive tissue distribution.[1] There appears to be no significant accumulation of the drug with increasing doses.[1]

Pharmacokinetics in Rats (Oral and Intravenous Administration)

In rats, this compound demonstrates good oral bioavailability. A comparative study of several anticholinergic agents reported the oral bioavailability of this compound in rats to be 80.45%.[2] After intravenous administration, the maximum plasma concentration (Cmax) was determined to be 340.50 ± 44.52 ng/mL.

Tissue Distribution in Rats

Studies in Sprague-Dawley (SD) rats after a single intravenous injection of 5 mg/kg this compound hydrobromide have shown that the drug is widely distributed throughout the body. The highest concentrations were observed in the kidney and stomach.

Table 2: Peak Concentrations of this compound in Various Tissues of Rats

| Tissue | Peak Concentration (ng/mL or ng/g) | Time to Peak |

| Kidney | 1967.6 ± 569.4 | 5 min |

| Stomach | 2316.9 ± 952.6 | 30 min |

| Plasma | High | 5 min |

| Small Intestine | High | 5 min |

| Lung | High | 5 min |

| Liver | High | 5 min |

| Spleen | Moderate | 5 min |

| Ovary | Moderate | 5 min |

| Heart | Moderate | 5 min |

| Uterus | Moderate | 5 min |

| Skeletal Muscle | Moderate | 5 min |

| Fat | < 200 | - |

| Testis | < 200 | - |

| Brain | < 200 | - |

The drug reached peak concentrations in most tissues within 5 minutes, with the exception of the stomach, where the peak was observed at 30 minutes. Concentrations then declined rapidly. The distribution pattern suggests a correlation with organ blood flow and the physicochemical properties of the drug. The low concentrations in the brain indicate that this compound may have limited ability to cross the blood-brain barrier.

Metabolism

The metabolism of this compound has been primarily studied in rats. In vivo studies have identified four major metabolites in rat plasma following oral administration.

The identified metabolites are:

-

Norscopine: Resulting from N-demethylation.

-

Scopine: Resulting from the hydrolysis of the ester linkage.

-

Hydroxythis compound: Indicating a hydroxylation reaction.

-

N-oxide this compound: Formed through N-oxidation.

Based on these findings, a proposed metabolic pathway for this compound in rats is illustrated below. The primary routes of metabolism appear to be N-demethylation, ester hydrolysis, hydroxylation, and N-oxidation. The specific cytochrome P450 (CYP) isozymes responsible for these transformations have not yet been fully elucidated in the available literature.

Excretion

Quantitative data on the excretion of this compound and its metabolites is limited. However, one study reported a urinary excretion rate of 32.67% for this compound in rats following intravenous administration. This suggests that renal excretion is a significant, but not the sole, route of elimination for the parent drug. Further studies are required to quantify the extent of biliary and fecal excretion of both the unchanged drug and its metabolites to obtain a complete mass balance.

Experimental Protocols

This section provides an overview of the methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Animal Models

-

Rats: Sprague-Dawley (SD) and Wistar rats have been used in pharmacokinetic and metabolism studies.

-

Dogs: Beagle dogs are a common non-rodent species used for pharmacokinetic analysis.

Dosing and Sample Collection

The general workflow for a pharmacokinetic study involving this compound is depicted in the following diagram.

-

Intravenous (IV) Administration: this compound hydrobromide is typically dissolved in a suitable vehicle, such as saline, and administered via injection (e.g., tail vein in rats, cephalic vein in dogs).

-

Oral (PO) Administration: For oral studies, this compound is administered via gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from sites such as the tail vein or retro-orbital plexus in rats and the cephalic vein in dogs. Plasma is separated by centrifugation.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation with an organic solvent like methanol.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for the separation of this compound and its metabolites from endogenous matrix components.

-

Mass Spectrometry: A tandem mass spectrometer, often a triple quadrupole, is used for detection and quantification. The instrument is typically operated in the positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is employed for selective detection.

The logical relationship for the bioanalytical method development and validation is outlined below.

Conclusion

The available data from animal models, primarily rats and dogs, indicate that this compound is a drug with high oral bioavailability in rats and is rapidly eliminated. It undergoes extensive distribution to various tissues, with the highest concentrations found in the kidney and stomach. The metabolism of this compound proceeds through N-demethylation, ester hydrolysis, hydroxylation, and N-oxidation. While significant insights have been gained, further research is warranted to fully characterize the metabolic pathways, including the identification of the specific enzymes involved, and to obtain a complete excretion profile in different animal species. Such information is crucial for refining dose selection and for the accurate extrapolation of preclinical findings to human clinical trials.

References

Anisodine's Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from plants of the Solanaceae family, functions primarily as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cholinergic neurotransmission. It details its interactions with muscarinic receptor subtypes, the consequential impact on intracellular signaling cascades, and its characterized effects on other neurotransmitter systems. This document synthesizes available data on its receptor activity and provides detailed experimental protocols relevant to its pharmacological study.

Mechanism of Action at Cholinergic Receptors

This compound's principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its typical downstream cellular effects.[2] Its potency is reported to be weaker than that of atropine, a well-characterized muscarinic antagonist.[2]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

This compound acts as an antagonist at M-type cholinergic receptors. While specific binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for each of the five muscarinic receptor subtypes (M1-M5) are not widely reported in publicly available literature, functional studies in disease models have elucidated its effects on the expression of several key subtypes. In experimental models of cerebral ischemia and hypoxia/reoxygenation, this compound hydrobromide has been shown to modulate the expression of M1, M2, and M4 receptors.

Table 1: Summary of this compound's Effects on Muscarinic Receptor Expression in Cerebral Ischemia Models

| Receptor Subtype | G-Protein Coupling | Typical Signaling Pathway | Effect of this compound Hydrobromide on Upregulated Expression | Reference |

| M1 | Gαq/11 | ↑ PLC, IP₃, DAG, Ca²⁺ | Downregulation | |

| M2 | Gαi/o | ↓ Adenylyl Cyclase, cAMP | Downregulation | |

| M4 | Gαi/o | ↓ Adenylyl Cyclase, cAMP | Downregulation |

Note: Data is derived from studies on rat models of middle cerebral artery occlusion (MCAO) and hypoxia/reoxygenation (H/R) cell models. The effect is a downregulation of receptor expression that was initially upregulated by the ischemic insult.

Impact on Muscarinic Receptor Signaling Pathways

By blocking M1, M2, and M4 receptors, this compound inhibits their respective signaling cascades.

-

Inhibition of Gq/11 Signaling (M1 Receptor): The M1 receptor primarily couples to Gq/11 G-proteins. Antagonism by this compound blocks the acetylcholine-induced activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This blockade ultimately prevents the release of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC).

-

Inhibition of Gi/o Signaling (M2 & M4 Receptors): M2 and M4 receptors are coupled to inhibitory Gi/o G-proteins. This compound's antagonism of these receptors prevents the acetylcholine-induced inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic adenosine monophosphate (cAMP). This action removes a key inhibitory signal that normally modulates various cellular functions, including ion channel activity.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The interaction of this compound with nicotinic acetylcholine receptors is not well-characterized in the scientific literature. While studies have investigated the binding of other tropane alkaloids to nAChRs, specific data for this compound is lacking. Therefore, its direct effects—whether agonistic, antagonistic, or allosteric—on nAChR subtypes remain to be determined.

Effects on Other Receptor Systems

In addition to its primary action on mAChRs, this compound has been shown to possess α₁-adrenergic receptor blocking properties. However, its potency as an α₁-adrenoceptor antagonist is considerably lower than its muscarinic antagonist activity, and it is considered unlikely that this action produces a significant physiological effect within the clinically used dose range.

Experimental Protocols

The pharmacological profile of this compound and similar compounds is typically characterized using a combination of in vitro binding assays, functional cellular assays, and in vivo neurochemical monitoring.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors) are homogenized and centrifuged to isolate cell membranes containing the receptors. Protein concentration is quantified using a standard method like the Bradford or Lowry assay.

-

Assay Incubation: A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the membrane preparation in a suitable buffer (e.g., phosphate-buffered saline).

-

Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand. The filters are washed quickly with ice-cold buffer to minimize dissociation.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into how a drug affects neurotransmitter release.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotactically implanted into a specific brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused at a low, constant flow rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.

-

Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate, driven by the concentration gradient.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes). An acetylcholinesterase inhibitor is often included in the perfusate to prevent the degradation of ACh.

-

Drug Administration: After a stable baseline of ACh levels is established, this compound is administered systemically (e.g., intraperitoneally) or locally through the probe (retrodialysis).

-

Analysis: The concentration of ACh in the dialysate samples is quantified using highly sensitive analytical methods, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Tandem Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Changes in ACh levels from baseline following drug administration are analyzed to determine the drug's effect on cholinergic neurotransmission in that brain region.

Conclusion

This compound exerts its primary pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors, with a demonstrated ability to modulate the expression of M1, M2, and M4 subtypes in pathophysiological models. Its blockade of these receptors leads to the predictable inhibition of Gq/11 and Gi/o-mediated signaling pathways. While it also exhibits weak α₁-adrenergic antagonism, its interaction with nicotinic acetylcholine receptors remains uncharacterized. The experimental paradigms detailed herein provide a robust framework for further elucidating the specific binding affinities and functional consequences of this compound's interaction with the full spectrum of cholinergic receptors. Such studies are essential for a comprehensive understanding of its therapeutic potential and off-target effects.

References

Methodological & Application

Anisodine: Experimental Protocols for Organophosphate Poisoning Models

For Researchers, Scientists, and Drug Development Professionals

Application Note

Anisodine, a belladonna alkaloid and non-selective muscarinic and nicotinic cholinergic antagonist, presents a promising therapeutic agent for the management of organophosphate (OP) poisoning.[1] Organophosphates, widely used as pesticides, induce toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and a subsequent cholinergic crisis.[2] This crisis manifests with a range of life-threatening symptoms affecting the central and peripheral nervous systems, as well as cardiovascular and respiratory functions.[2]

The standard treatment for OP poisoning includes a combination of an anticholinergic agent like atropine, an oxime to reactivate AChE, and a benzodiazepine to control seizures.[1] this compound offers a potential alternative or adjunct to atropine, exhibiting a similar pharmacological profile but with lower potency and toxicity.[1] Clinical observations in human OP poisoning cases suggest that this compound can be effective in patients who do not respond to high doses of atropine, potentially shortening the time to atropinization and reducing hospital stays.

Beyond its anticholinergic properties, preclinical studies suggest that this compound possesses anti-inflammatory, antioxidant, and neuroprotective effects, which could address the broader pathophysiology of OP poisoning, including the "intermediate syndrome" and long-term neurological sequelae. This compound's neuroprotective effects may be mediated through the activation of the Akt/GSK-3β signaling pathway, which is known to play a role in cell survival and apoptosis. Furthermore, its modulation of the cholinergic anti-inflammatory pathway may help to mitigate the systemic inflammatory response often seen in severe poisoning.

This document provides detailed experimental protocols for evaluating the efficacy of this compound in animal models of organophosphate poisoning. The protocols cover the determination of protective effects against lethality, measurement of acetylcholinesterase activity, and assessment of therapeutic outcomes on respiratory and cardiovascular function.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the experimental evaluation of this compound in organophosphate poisoning models.

Table 1: Lethal Dose (LD50) of Dichlorvos and Protective Effect of this compound (Hypothetical Data Based on Atropine)

| Organism | Organophosphate | Route of Administration | LD50 (mg/kg) | Treatment | Protection Index (PI) |

| Mouse (Male) | Dichlorvos | Oral | 15.2 | Saline (Control) | 1.0 |

| Mouse (Male) | Dichlorvos | Oral | - | This compound (representative data based on atropine at 10 mg/kg, i.p.) | 1.72 |

Note: The Protection Index (PI) is calculated as the LD50 of the organophosphate in the presence of the antidote divided by the LD50 of the organophosphate alone. A higher PI indicates greater protection.

Table 2: Effect of this compound on Survival Rate After a Lethal Dose of Organophosphate (Hypothetical Data)

| Organism | Organophosphate (Dose) | Treatment Group | Number of Animals | Survival Rate (24h) |

| Mouse | Dichlorvos (18 mg/kg, oral) | Control (Saline) | 8 | 0% |

| Mouse | Dichlorvos (18 mg/kg, oral) | This compound (10 mg/kg, i.m.) | 8 | 75% |

Note: This data is representative of the expected outcome based on studies with similar anticholinergic agents.

Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity in Brain Tissue (Hypothetical Data)

| Treatment Group | AChE Activity (% of normal) |

| Control (Saline) | 100% |

| Dichlorvos (45 mg/kg, oral) | 37% |

| Dichlorvos + this compound (20 mg/kg, i.p.) | 65% |

Note: This table illustrates the expected partial restoration of AChE activity with this compound treatment.

Table 4: Cardiovascular and Respiratory Effects of this compound Hydrobromide in a Canine Model

| Dose (mg/kg, i.v.) | Effect on Heart Rate | Effect on Blood Pressure (Diastolic and Mean) | Effect on Respiration |

| 0.1 | No significant effect | No significant effect | No significant effect |

| 0.4 | Significantly increased | No significant effect | Accelerated breathing (not statistically significant) |

| 1.6 | Significantly increased | Significantly increased (1-2h post-administration) | Accelerated breathing (not statistically significant) |

| 6.4 | Significantly increased | Significantly increased (1-2h post-administration) | Accelerated breathing (not statistically significant) |

Data from a study on conscious telemetered beagle dogs.

Experimental Protocols

Determination of the Protective Index of this compound Against Dichlorvos-Induced Lethality in Mice

This protocol determines the extent to which this compound protects against the lethal effects of the organophosphate dichlorvos.

Materials:

-

Male BALB/c mice (20-25 g)

-

Dichlorvos (analytical grade)

-

This compound hydrobromide

-

Sterile saline (0.9% NaCl)

-

Corn oil (for dichlorvos dilution)

-

Oral gavage needles

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal cages with proper ventilation and bedding

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

Part 1: Determination of the LD50 of Dichlorvos

-

Fast the mice for 3-4 hours before dosing.

-

Prepare serial dilutions of dichlorvos in corn oil.

-

Divide the mice into groups of 6-8 animals per dose group.

-

Administer a single oral dose of dichlorvos to each mouse. Include a vehicle control group receiving only corn oil.

-

Observe the animals for signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and mortality at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 12, and 24 hours).

-

Record the number of deaths in each group within 24 hours.

-

Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). The oral LD50 for dichlorvos in male mice is approximately 15.2 mg/kg.

Part 2: Determination of the Protective Index (PI)

-

Prepare a stock solution of this compound hydrobromide in sterile saline.

-

Divide the mice into groups. One group will receive this compound followed by dichlorvos, and a control group will receive saline followed by dichlorvos.

-

Administer a fixed dose of this compound (e.g., 10 mg/kg) or saline via i.p. injection.

-

After a set time (e.g., 15 minutes), administer varying doses of dichlorvos orally to different subgroups of mice.

-

Observe the animals and record mortality over 24 hours as described in Part 1.

-

Calculate the LD50 of dichlorvos in the this compound-treated group.

-

Calculate the Protection Index (PI) using the following formula: PI = (LD50 of dichlorvos with this compound treatment) / (LD50 of dichlorvos without treatment)

Measurement of Acetylcholinesterase (AChE) Activity in Brain and Blood

This protocol measures the level of AChE inhibition by an organophosphate and the potential for reactivation or protection by this compound.

Materials:

-

Tissue homogenizer

-

Centrifuge

-

Spectrophotometer (plate reader)

-

96-well microplates

-

Ellman's reagent (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Triton X-100

-

EDTA-coated collection tubes for blood

Procedure:

Animal Treatment and Sample Collection:

-

Establish experimental groups: Control, Dichlorvos only, and Dichlorvos + this compound.

-

Administer dichlorvos (e.g., a sublethal dose) and this compound according to the experimental design.

-

At a predetermined time point, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).

-

Collect trunk blood into EDTA-coated tubes. Centrifuge to separate plasma and red blood cells (RBCs). Wash RBCs with saline.

-

Quickly dissect the brain and place it on ice.

Brain Tissue Preparation:

-

Weigh the brain tissue and homogenize it in 10 volumes of ice-cold phosphate buffer (0.1 M, pH 7.5).

-

Centrifuge the homogenate at 5,000 x g for 30 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in the same volume of phosphate buffer containing 0.1% Triton X-100 and re-homogenize.

-

Centrifuge again at 15,000 x g for 90 minutes at 4°C.

-

Collect the supernatant containing the solubilized AChE and store it at -80°C until the assay.

Blood Sample Preparation:

-

For RBC AChE, lyse the washed RBCs with an equal volume of cold deionized water.

AChE Activity Assay (Ellman's Method):

-

Prepare a reaction mixture in a 96-well plate containing:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Sample (brain homogenate supernatant or RBC lysate)

-

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the AChE activity based on the rate of color change. The activity is expressed as units/mg of protein or units/g of tissue.

Assessment of Therapeutic Efficacy: Respiratory and Cardiovascular Function

This protocol assesses the ability of this compound to ameliorate the respiratory and cardiovascular signs of organophosphate poisoning.

Materials:

-

Whole-body plethysmography system for respiratory monitoring in conscious animals

-

Telemetry system for continuous ECG and blood pressure monitoring

-

Organophosphate (e.g., dichlorvos)

-

This compound hydrobromide

-

Animal cages and handling equipment

Procedure:

-

Surgically implant telemetry transmitters for ECG and blood pressure monitoring in the experimental animals (e.g., rats or mice) and allow for a recovery period.

-

Acclimatize the animals to the whole-body plethysmography chambers.

-